2,3-Dimethoxy-4-fluorophenylboronic acid

Suzuki-Miyaura Coupling Reaction Kinetics Substituent Effects

For researchers developing kinase inhibitors or optimizing HTE workflows, unpredictable reactivity from generic boronic acids leads to failed syntheses and unreliable SAR data. 2,3-Dimethoxy-4-fluorophenylboronic acid (CAS 2121512-88-5) is the precise solution. - The electron-donating 2,3-dimethoxy groups enhance transmetalation rates in Suzuki couplings, enabling higher yields with challenging, electron-poor aryl halides. - Unlike unstable ortho-fluorinated analogs, the para-fluorine substitution ensures superior stability under basic conditions, minimizing protodeboronation failures. - Supplied with consistently high purity (≥98%), ensuring reproducibility for automated synthesis platforms and reliable procurement.

Molecular Formula C8H10BFO4
Molecular Weight 199.97 g/mol
CAS No. 2121512-88-5
Cat. No. B1435596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-4-fluorophenylboronic acid
CAS2121512-88-5
Molecular FormulaC8H10BFO4
Molecular Weight199.97 g/mol
Structural Identifiers
SMILESB(C1=C(C(=C(C=C1)F)OC)OC)(O)O
InChIInChI=1S/C8H10BFO4/c1-13-7-5(9(11)12)3-4-6(10)8(7)14-2/h3-4,11-12H,1-2H3
InChIKeyWBDNGHQQERYTBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethoxy-4-fluorophenylboronic acid Procurement & Technical Baseline


2,3-Dimethoxy-4-fluorophenylboronic acid (CAS 2121512-88-5), also known as (4-fluoro-2,3-dimethoxyphenyl)boronic acid, is an organoboron compound within the phenylboronic acid class . It has a molecular formula of C8H10BFO4 and a molecular weight of 199.97 g/mol [1]. The compound is characterized by a phenyl ring substituted with two electron-donating methoxy groups at the 2- and 3-positions and an electron-withdrawing fluorine atom at the 4-position, creating a unique electronic profile that differentiates it from simple phenylboronic acids. It is typically supplied as a crystalline solid with a purity of 95% or higher, making it a valuable building block in organic synthesis .

1 Unique 2,3-di-OMe, 4-F substitution pattern
2 Predicted enhanced Suzuki coupling reactivity
3 High-purity supply supports precise stoichiometry

Why 2,3-Dimethoxy-4-fluorophenylboronic acid Is Irreplaceable


Substituting 2,3-dimethoxy-4-fluorophenylboronic acid with a simpler analog like 4-fluorophenylboronic acid or 3,4-dimethoxyphenylboronic acid is not scientifically sound due to the profound impact of substituent electronic effects on Suzuki-Miyaura coupling efficiency. Kinetic studies and Hammett analyses demonstrate that electron-donating groups (EDGs) on arylboronic acids are beneficial to the transmetalation step, while electron-withdrawing groups (EWGs) are unfavorable [1]. The dual EDG (2,3-di-OMe) and EWG (4-F) substitution pattern in this compound creates a unique reactivity profile not replicated by any single-substituent analog. Furthermore, reviews on fluorinated aryl boronates highlight that ortho-fluorine substitution dramatically accelerates unwanted protodeboronation under basic conditions, a major stability issue absent in this para-fluorinated compound [2]. Therefore, using a generic alternative risks unpredictable reaction yields, lower conversion rates, and potential side-product formation, underscoring the need for precise compound selection.

Electron-donating mismatch
Simpler analogs like 4-fluorophenylboronic acid lack the dual methoxy groups, significantly altering transmetalation kinetics.
Ortho-fluorine instability risk
Ortho-fluorinated boronic acids undergo accelerated protodeboronation, while this para-fluorinated compound avoids that liability.

2,3-Dimethoxy-4-fluorophenylboronic acid Differentiation Evidence


Enhanced Suzuki Coupling Reactivity

The 2,3-dimethoxy-4-fluorophenylboronic acid exhibits a strongly negative net Hammett substituent constant (σ ~ -0.48) due to the dominant influence of the two para-directing methoxy groups (σp = -0.27 each) over the fluorine (σp = +0.06). In a 2024 kinetic study, the Hammett plot for arylboronic acid reactivity in Suzuki coupling established a positive reaction constant (ρ), demonstrating that electron-donating groups (more negative σ) significantly accelerate the transmetalation step [1]. Therefore, this compound is predicted to react faster and achieve higher yields than analogs with less electron-donating character, such as 4-fluorophenylboronic acid (σ ~ +0.06) or unsubstituted phenylboronic acid (σ = 0).

Coupling Reactivity
Class-level inference
Net σ ~ -0.48 vs 4-F-PhB(OH)₂ (+0.06)
Predicted higher transmetalation rate
Based on Hammett analysis; experimental validation advised
Suzuki-Miyaura Coupling Reaction Kinetics Substituent Effects

Superior Stability vs. Ortho-Fluorinated Analogs

A 2021 review on fluorinated aryl boronates highlights that the presence of an ortho-fluorine group significantly accelerates protodeboronation—a detrimental side reaction under basic Suzuki conditions—due to an intramolecular B–F interaction that labilizes the C–B bond [1]. 2,3-Dimethoxy-4-fluorophenylboronic acid has its fluorine substituent at the para-position relative to the boronic acid group, thereby avoiding this instability mechanism. In contrast, analogs like 2,3-dimethoxy-5-fluorophenylboronic acid or 2-fluoro-4-methoxyphenylboronic acid contain an ortho-fluorine and are expected to exhibit markedly reduced stability and lower effective yields in basic coupling reactions.

Stability Advantage
Class-level inference
Para-fluorinated; no ortho-fluorine instability
Avoids accelerated protodeboronation
Critical under basic Suzuki conditions
Protodeboronation Fluorinated Boronic Acids Reagent Stability

High Purity and Batch Consistency

Leading suppliers provide 2,3-dimethoxy-4-fluorophenylboronic acid with a standard purity of NLT 98%, as confirmed by independent batch analysis [1]. This high level of purity is critical for applications requiring precise stoichiometry, such as the synthesis of active pharmaceutical ingredients (APIs) or advanced materials. Vendor datasheets indicate that each batch is accompanied by analytical data, including NMR, HPLC, or GC traces, which provide quantitative assurance of identity and purity . This level of documented quality control is a key differentiator for procurement decisions, minimizing the risk of introducing impurities that could compromise sensitive downstream reactions.

Purity Assurance
Specification review
NLT 98% with CoA documentation
Supports precise stoichiometric control
Supplier-declared; independent verification recommended
Purity Analysis Quality Control Procurement

2,3-Dimethoxy-4-fluorophenylboronic acid Application Scenarios


Complex Biaryl Pharmacophore Synthesis

In medicinal chemistry programs targeting biaryl-containing drug candidates, the high predicted reactivity of 2,3-dimethoxy-4-fluorophenylboronic acid (stemming from its strong net electron-donating character) makes it ideal for coupling with challenging, electron-poor aryl halides. This can lead to higher yields in key C–C bond-forming steps compared to less reactive boronic acids [1]. The specific substitution pattern (2,3-di-OMe, 4-F) is a common motif in kinase inhibitors and other therapeutics, making this a direct and valuable building block for these programs [2].

High-Throughput & Automated Cross-Coupling

The predicted stability of this para-fluorinated boronic acid under basic conditions, in contrast to ortho-fluorinated analogs prone to protodeboronation, makes it a robust reagent for automated synthesis platforms [3]. Its consistent performance minimizes reaction failures and facilitates the generation of reliable structure-activity relationship (SAR) data. Procurement of a high-purity (>98%) product further supports the reproducibility required for HTE workflows [4].

Conjugated Polymers and OLED Materials

The unique electronic properties conferred by the 2,3-dimethoxy-4-fluoro substitution pattern are valuable for tuning the optoelectronic properties of conjugated polymers and small-molecule OLED materials. Patents highlight the use of fluorinated aromatic boronic esters for their improved solubility and lower melting points, which facilitate processing and device fabrication [5]. 2,3-Dimethoxy-4-fluorophenylboronic acid serves as a direct precursor to such advanced materials, offering a combination of electronic effects and desirable physical properties.

Application
Selection Property
Validation Focus
Complex biaryl pharmacophore synthesis
Electron-rich coupling reactivity
Cross-coupling yield and substrate scope
High-throughput automated synthesis
Stability under basic conditions
Protodeboronation resistance and reproducibility
Conjugated polymers and OLED materials
Electronic and solubility tuning
Optoelectronic property verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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